4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo-
Description
4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- is a heterocyclic compound featuring a five-membered imidazolidinone core with a 4-chlorobenzyl substituent at position 3 and a thioxo (C=S) group at position 2. This structure places it within a broader class of imidazolidinone derivatives, which are notable for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLLCZXBMIFSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212930 | |
| Record name | 3-[(4-Chlorophenyl)methyl]-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90772-95-5 | |
| Record name | 3-[(4-Chlorophenyl)methyl]-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90772-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chlorophenyl)methyl]-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- typically involves the following steps:
Amidation: The starting material, phenylalanine, undergoes amidation with methylamine to form an intermediate.
Condensation: The intermediate then undergoes a condensation reaction with acetone to form the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Research
Research indicates that derivatives of 4-imidazolidinone exhibit significant anticancer properties:
- Mechanism : These compounds may inhibit tumor growth and induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
- Specific Studies : In vitro studies have shown that certain derivatives can inhibit key enzymes related to cancer progression, resulting in reduced viability of cancer cell lines. For instance, some derivatives have been identified to possess anti-liver and anti-breast cancer properties.
Antimicrobial Activity
The compound has also been explored for its potential antimicrobial effects:
- Research Findings : A recent study developed substituted imidazolidinone sulfonamides that demonstrated antibacterial activity against multidrug-resistant strains of E. coli and S. aureus. The mechanism of action is believed to involve inhibition of post-translational modifications of bacterial peptides and proteins .
- Potential Applications : These findings suggest that 4-imidazolidinone derivatives could serve as effective agents in combating resistant bacterial infections.
Synthetic Routes
Several methods have been developed for synthesizing 4-imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo-:
- Reaction with Thiourea : The compound can be synthesized by reacting 4-chlorobenzaldehyde with thiourea under specific conditions, often involving solvents like ethanol or methanol and heat.
- Industrial Production : In industrial settings, continuous flow reactors are utilized to optimize reaction conditions and enhance yield.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal investigated the effects of various imidazolidinone derivatives on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.
- Antibacterial Efficacy : In vitro testing of substituted imidazolidinones revealed strong antibacterial activity against resistant strains. The study utilized QSAR models to predict efficacy and guided the synthesis of new derivatives .
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- involves its interaction with specific molecular targets and pathways:
Proteasome Modulation: The compound can modulate proteasome activity, affecting protein degradation and turnover.
Enzyme Inhibition: It may inhibit certain enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Positional Isomerism (4-Cl vs. 2-Cl Benzyl)
The 4-chlorophenyl and 2-chlorophenyl isomers (C₁₀H₉ClN₂OS) exhibit distinct electronic and steric profiles. The para-chloro substituent in the target compound likely enhances resonance stabilization compared to the ortho-isomer, which may introduce steric hindrance near the imidazolidinone core .
Substituent Bulk and Hydrophobicity
In contrast, polar substituents like hydroxymethyl (C₁₀H₁₀N₂O₂S) enhance water solubility, making them more suitable for aqueous formulations .
Hydrogen Bonding and Crystallinity
Weak intermolecular interactions, such as C–H···O bonds (observed in ), influence crystal packing and stability. Thioxo groups (C=S) may participate in hydrogen bonding, affecting crystallinity and melting points .
Biological Activity
4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- is a heterocyclic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a thioxo group, which contributes to its unique biological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
- IUPAC Name : 3-[(4-Chlorophenyl)methyl]-2-thioxo-4-imidazolidinone
- CAS Number : 90772-95-5
- Molecular Formula : C10H9ClN2OS
- Molar Mass : 232.71 g/mol
The biological activity of 4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- is primarily attributed to its ability to modulate proteasome activity and inhibit specific enzymes involved in critical metabolic pathways. The thioxo group enhances its reactivity, allowing it to interact with various biological targets.
Anticancer Properties
Research indicates that this compound can inhibit the interaction between MDM2 and p53, a crucial pathway in cancer biology. Inhibition of MDM2 stabilizes p53, preventing its degradation and promoting apoptosis in cancer cells. A study showed that certain derivatives of this compound exhibited significant antiproliferative effects on HCT-116 and MOLM-13 cell lines with wild-type p53, demonstrating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Hetacillin | Beta-lactam antibiotic | Antibacterial |
| NNC 63-0532 | Related structure | Anticancer |
| Spiperone | Antipsychotic drug | Neuroleptic effects |
4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- stands out due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to similar compounds.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the reaction of phenylalanine derivatives with thiourea under controlled conditions. Key reaction pathways include:
- Amidation : Formation of an intermediate from phenylalanine.
- Condensation : Cyclization to form the imidazolidinone ring.
Common Reactions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | Amines or alcohols |
| Substitution | Sodium hydroxide | Various substituted derivatives |
Case Studies
- Inhibition of MDM2/p53 Interaction :
-
Antimicrobial Activity :
- Preliminary studies have shown potential antimicrobial properties against various pathogens.
- Further research is needed to elucidate the specific mechanisms involved.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-[(4-chlorophenyl)methyl]-2-thioxo-4-imidazolidinone, and how are reaction conditions optimized?
- Methodology :
- Route 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone to yield the target compound .
- Route 2 : Palladium-catalyzed hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide, optimized using Raney nickel to avoid hydrodechlorination byproducts. Reaction conditions (solvent, base, temperature) critically influence yields (e.g., 88% yield at 45°C in ethanol with NaOH) .
- Key Considerations :
- Catalyst selection (Raney nickel vs. Pd/C) to suppress dehalogenation .
- Solvent polarity and base strength for imidazole cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : Assign peaks for the 4-chlorophenyl group (δ ~7.3–7.5 ppm) and imidazolidinone protons (δ ~3.5–4.5 ppm).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 255 (calculated for C₁₀H₈ClN₂OS) .
- IR : Stretching vibrations for C=S (1200–1050 cm⁻¹) and N–H (3300–3200 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in dimethyl sulfoxide (DMSO), moderately soluble in ethanol, and poorly soluble in water .
- Stability : Susceptible to oxidation at the thioxo group; store under inert atmosphere at –20°C for long-term stability .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the hydrogen-bonding network and conformational flexibility of this compound?
- Structural Insights :
- The crystal structure (space group P1) reveals two independent molecules in the asymmetric unit. Centrosymmetric dimers form via N–H⋯S hydrogen bonds, while pseudo-dimers arise from N–H⋯O interactions .
- Dihedral angles between the imidazolidinone core and 4-chlorophenyl group indicate restricted rotation, influencing packing efficiency .
- Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell (Å) | a = 8.971, b = 9.651, c = 10.497 |
| R-factor | 0.045 |
| H-bond motifs | N–H⋯S, N–H⋯O |
Q. How do reaction conditions and catalysts impact synthetic yield and byproduct formation?
- Case Study : Hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide ():
- Table 2 : Catalyst Optimization
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Byproduct |
|---|---|---|---|---|---|
| 1 | Pd/C | Ethanol | 6 | 35 | Dechlorinated amide |
| 2 | Pd/C | Ethanol | 10 | 28 | Dechlorinated amide |
| 3 | Raney Ni | Ethanol | 6 | 92 | None |
- Conclusion : Raney Ni minimizes dehalogenation, highlighting the need for catalyst screening .
Q. What computational approaches support the analysis of electronic properties and reactivity?
- Methods :
- DFT Calculations : Predict HOMO-LUMO gaps to assess redox activity (e.g., thioxo group as electron-deficient site) .
- Molecular Dynamics : Simulate solvent effects on conformational stability .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- SAR Insights :
- Thioxo Group : Critical for antioxidant activity (e.g., DPPH radical scavenging, IC₅₀ ~50 µM) .
- 4-Chlorophenyl Substituent : Enhances lipophilicity and membrane penetration compared to unsubstituted analogs .
- Comparative Data :
| Compound | Bioactivity (IC₅₀) |
|---|---|
| 3-[(4-Chlorophenyl)methyl] | 50 µM (DPPH) |
| 3-[(3-Nitrophenyl)methyl] | 65 µM (DPPH) |
| Unsubstituted imidazolidinone | >100 µM (DPPH) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
